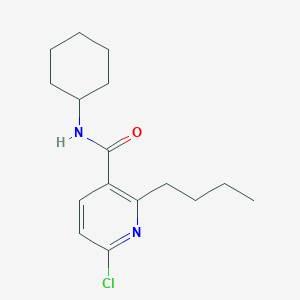

2-Butyl-6-chloro-n-cyclohexylnicotinamide

Beschreibung

2-Butyl-6-chloro-n-cyclohexylnicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a butyl group, a chloro substituent, and a cyclohexyl group attached to the nicotinamide core

Eigenschaften

Molekularformel |

C16H23ClN2O |

|---|---|

Molekulargewicht |

294.82 g/mol |

IUPAC-Name |

2-butyl-6-chloro-N-cyclohexylpyridine-3-carboxamide |

InChI |

InChI=1S/C16H23ClN2O/c1-2-3-9-14-13(10-11-15(17)19-14)16(20)18-12-7-5-4-6-8-12/h10-12H,2-9H2,1H3,(H,18,20) |

InChI-Schlüssel |

CLCWOBUJBPQYGX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=C(C=CC(=N1)Cl)C(=O)NC2CCCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-6-chloro-n-cyclohexylnicotinamide typically involves the following steps:

Nitration: The starting material, 2-butyl-6-chloronicotinic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Amidation: The resulting amine is reacted with cyclohexyl isocyanate to form the desired nicotinamide derivative.

Industrial Production Methods

Industrial production of 2-Butyl-6-chloro-n-cyclohexylnicotinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Butyl-6-chloro-n-cyclohexylnicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with different functional groups replacing the chloro substituent.

Wissenschaftliche Forschungsanwendungen

2-Butyl-6-chloro-n-cyclohexylnicotinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study nicotinamide-related pathways.

Medicine: Explored for its potential therapeutic effects, particularly in the modulation of nicotinamide adenine dinucleotide (NAD) metabolism.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Butyl-6-chloro-n-cyclohexylnicotinamide involves its interaction with molecular targets such as enzymes and receptors related to nicotinamide metabolism. The compound may inhibit or activate specific pathways, leading to changes in cellular processes. For example, it may modulate the activity of enzymes involved in NAD synthesis and degradation, thereby affecting cellular energy metabolism and redox balance.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Butyl-6-chloronicotinamide: Lacks the cyclohexyl group, making it less hydrophobic.

6-Chloro-n-cyclohexylnicotinamide: Lacks the butyl group, affecting its steric properties.

2-Butyl-n-cyclohexylnicotinamide: Lacks the chloro substituent, altering its electronic properties.

Uniqueness

2-Butyl-6-chloro-n-cyclohexylnicotinamide is unique due to the combination of its substituents, which confer specific steric and electronic properties. These properties influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

2-Butyl-6-chloro-n-cyclohexylnicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-Butyl-6-chloro-n-cyclohexylnicotinamide belongs to a class of compounds known as nicotinamides, which are derivatives of niacin (vitamin B3). Its chemical structure can be represented as follows:

- Chemical Formula : CHClN

- Molecular Weight : 267.78 g/mol

The biological activity of 2-butyl-6-chloro-n-cyclohexylnicotinamide is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various physiological pathways.

Molecular Targets :

- ALK-2 Inhibition : The compound has been identified as a selective inhibitor of Activin receptor-like kinase 2 (ALK-2), which plays a crucial role in bone morphogenetic protein (BMP) signaling pathways. This inhibition is particularly relevant for conditions such as fibrodysplasia ossificans progressiva (FOP), where aberrant bone formation occurs .

Anticancer Properties

Research indicates that 2-butyl-6-chloro-n-cyclohexylnicotinamide exhibits anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |

| HT-29 (colon cancer) | 15.0 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Studies have reported its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

-

In Vivo Efficacy in FOP Models : A study involving a mouse model for FOP demonstrated that treatment with 2-butyl-6-chloro-n-cyclohexylnicotinamide significantly reduced heterotopic ossification compared to vehicle-treated controls. The results were quantified using micro-computed tomography (µCT), showing a reduction in bone mass formation .

- Study Design : Mice were treated with the compound for six weeks following the induction of FOP-like symptoms.

- Results : Statistical analysis revealed a significant decrease in bone formation (p < 0.05).

- Anticancer Activity Assessment : A series of experiments conducted on various cancer cell lines confirmed the cytotoxic effects of the compound, leading to increased apoptosis rates as measured by flow cytometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.